molecular formula C19H11Cl3N2S2 B15098056 5-(4-Chlorophenyl)-4-[(2,4-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine

5-(4-Chlorophenyl)-4-[(2,4-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine

Cat. No.: B15098056
M. Wt: 437.8 g/mol
InChI Key: CXZNIPVZEDPBAI-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-[(2,4-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-[(2,4-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the core structure.

    Attachment of Dichlorobenzylsulfanyl Group: This can be done through a nucleophilic substitution reaction where the dichlorobenzylsulfanyl group is attached to the thienopyrimidine core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Cell Signaling: Potential use in studying cell signaling pathways due to its structural similarity to biologically active molecules.

Medicine

    Drug Development: The compound might serve as a lead compound in the development of new pharmaceuticals, particularly for diseases where thienopyrimidines have shown efficacy.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Pharmaceutical Manufacturing: Use in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for 5-(4-Chlorophenyl)-4-[(2,4-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidines: Other compounds in this class with different substituents.

    Benzylsulfanyl Derivatives: Compounds with similar benzylsulfanyl groups but different core structures.

Uniqueness

The uniqueness of 5-(4-Chlorophenyl)-4-[(2,4-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine lies in its specific combination of functional groups, which might confer unique biological activities or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H11Cl3N2S2

Molecular Weight

437.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-[(2,4-dichlorophenyl)methylsulfanyl]thieno[2,3-d]pyrimidine

InChI

InChI=1S/C19H11Cl3N2S2/c20-13-4-1-11(2-5-13)15-9-26-19-17(15)18(23-10-24-19)25-8-12-3-6-14(21)7-16(12)22/h1-7,9-10H,8H2

InChI Key

CXZNIPVZEDPBAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC4=C(C=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

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